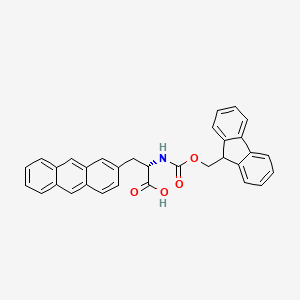
Fmoc-Ala(2-Anth)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Alanine(2-Anthracenyl)-OH is a derivative of alanine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with an anthracenyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the Fmoc protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alanine(2-Anthracenyl)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Alanine.
Anthracenyl Group Introduction: The Fmoc-Alanine is then reacted with 2-bromoanthracene in the presence of a palladium catalyst to introduce the anthracenyl group, forming Fmoc-Alanine(2-Anthracenyl)-OH.
Industrial Production Methods
Industrial production of Fmoc-Alanine(2-Anthracenyl)-OH follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Fmoc-Alanine(2-Anthracenyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine group can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Major Products
Deprotection: Alanine(2-Anthracenyl)-OH.
Coupling: Peptides with the anthracenyl-modified alanine residue.
科学的研究の応用
Fmoc-Alanine(2-Anthracenyl)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein interactions and functions.
Fluorescent Probes: The anthracenyl group imparts fluorescence, making it useful in the development of fluorescent probes for biological imaging.
Drug Development: Modified peptides containing Fmoc-Alanine(2-Anthracenyl)-OH are explored for their potential therapeutic properties.
作用機序
The mechanism of action of Fmoc-Alanine(2-Anthracenyl)-OH in peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reactions and is removed before the next amino acid is added. The anthracenyl group can interact with other molecules through π-π stacking interactions, which can be useful in studying molecular interactions.
類似化合物との比較
Similar Compounds
Fmoc-Alanine-OH: Lacks the anthracenyl group, used in standard peptide synthesis.
Fmoc-Phenylalanine-OH: Contains a phenyl group instead of an anthracenyl group, used for different peptide modifications.
Fmoc-Tryptophan-OH: Contains an indole group, used for peptides requiring aromatic side chains.
Uniqueness
Fmoc-Alanine(2-Anthracenyl)-OH is unique due to the presence of the anthracenyl group, which imparts fluorescence and allows for specific interactions in biological systems. This makes it particularly useful in applications requiring fluorescent labeling and studying molecular interactions.
特性
IUPAC Name |
(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
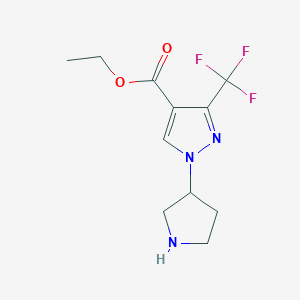
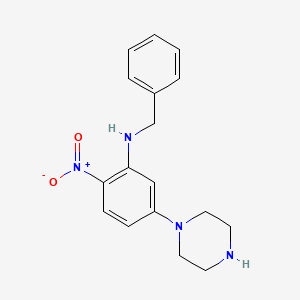
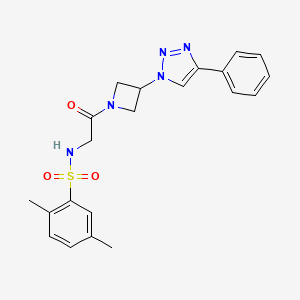
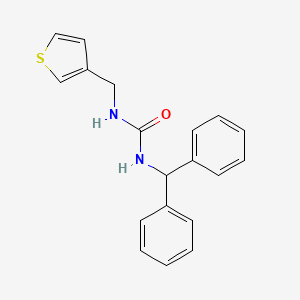
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)
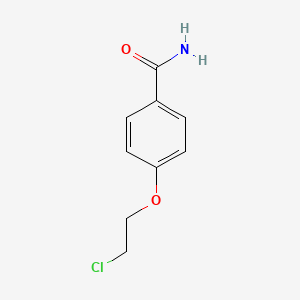

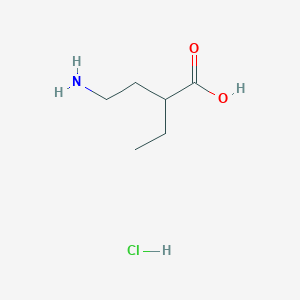
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
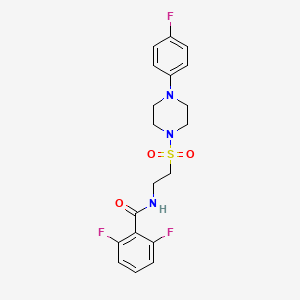

![N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE](/img/structure/B2763424.png)
![5-phenyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2763425.png)
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)
